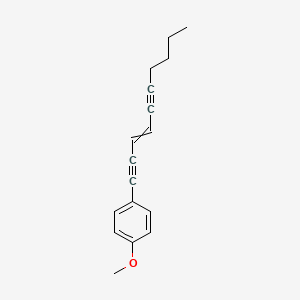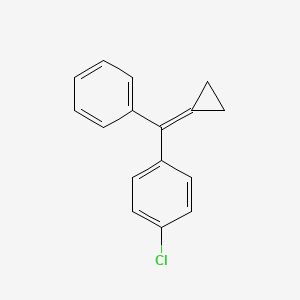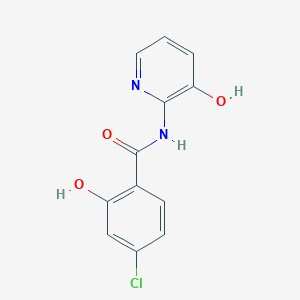![molecular formula C10H17INO4P B14217050 3-[(Diethoxyphosphoryl)oxy]-1-methylpyridin-1-ium iodide CAS No. 629616-28-0](/img/structure/B14217050.png)
3-[(Diethoxyphosphoryl)oxy]-1-methylpyridin-1-ium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(Diethoxyphosphoryl)oxy]-1-methylpyridin-1-ium iodide is a chemical compound known for its unique structure and properties It is characterized by the presence of a diethoxyphosphoryl group attached to a pyridinium ring, with an iodide counterion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Diethoxyphosphoryl)oxy]-1-methylpyridin-1-ium iodide typically involves the reaction of 1-methylpyridinium iodide with diethyl phosphorochloridate. The reaction is carried out in an appropriate solvent, such as acetonitrile, under controlled temperature conditions. The reaction proceeds through the formation of an intermediate, which subsequently undergoes phosphorylation to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-[(Diethoxyphosphoryl)oxy]-1-methylpyridin-1-ium iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using suitable reducing agents to yield reduced forms.
Substitution: The diethoxyphosphoryl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphorylated pyridinium derivatives, while reduction could produce dephosphorylated pyridinium compounds.
Wissenschaftliche Forschungsanwendungen
3-[(Diethoxyphosphoryl)oxy]-1-methylpyridin-1-ium iodide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in phosphorylation reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or a precursor in drug synthesis.
Industry: It is used in the development of advanced materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of 3-[(Diethoxyphosphoryl)oxy]-1-methylpyridin-1-ium iodide involves its interaction with specific molecular targets. The diethoxyphosphoryl group can participate in phosphorylation reactions, modifying the activity of enzymes or other proteins. The pyridinium ring may also interact with nucleic acids or other cellular components, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-[(Diethoxyphosphoryl)oxy]-1-methylquinolinium methyl sulfate
- 1-Ethyl-3-methylimidazolium iodide
Uniqueness
3-[(Diethoxyphosphoryl)oxy]-1-methylpyridin-1-ium iodide is unique due to its specific structure, which combines a pyridinium ring with a diethoxyphosphoryl group. This combination imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications.
Eigenschaften
CAS-Nummer |
629616-28-0 |
|---|---|
Molekularformel |
C10H17INO4P |
Molekulargewicht |
373.12 g/mol |
IUPAC-Name |
diethyl (1-methylpyridin-1-ium-3-yl) phosphate;iodide |
InChI |
InChI=1S/C10H17NO4P.HI/c1-4-13-16(12,14-5-2)15-10-7-6-8-11(3)9-10;/h6-9H,4-5H2,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
BYJGUJXOUOLUPZ-UHFFFAOYSA-M |
Kanonische SMILES |
CCOP(=O)(OCC)OC1=C[N+](=CC=C1)C.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Pyrazolo[4,3-c]isoquinoline, 3,9-dimethyl-5-phenyl-](/img/structure/B14216967.png)



![2-(2',6'-Dimethyl[1,1'-biphenyl]-4-yl)pyridine](/img/structure/B14217007.png)
![N-[4-(2-Chlorophenyl)-4-phenylbut-3-en-1-yl]benzamide](/img/structure/B14217008.png)
![Benzoic acid;1-[dimethyl(phenyl)silyl]-1,1,3,3,3-pentafluoropropan-2-ol](/img/structure/B14217016.png)
![9,9'-(1,3-Phenylene)bis[10-(9,9-diphenyl-9H-fluoren-2-yl)anthracene]](/img/structure/B14217017.png)

![3-{2-[(4-Methoxyphenyl)methoxy]phenyl}-1-methyl-1H-indole](/img/structure/B14217031.png)
![1,3-Dibromo-6-(2-ethylhexyl)-5H-thieno[3,4-f]isoindole-5,7(6H)-dione](/img/structure/B14217036.png)
![2-[(5-Phenylpentyl)sulfanyl]-1,3-benzoxazole](/img/structure/B14217045.png)
![Acetamide, N-[(1R,2R)-2-(4-morpholinyl)cyclohexyl]-](/img/structure/B14217051.png)

